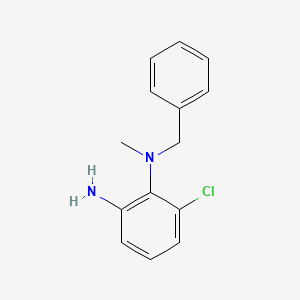
N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine” is a chemical compound with the molecular formula C14H15ClN2 . Its average mass is 246.735 Da and its monoisotopic mass is 246.092377 Da .
Molecular Structure Analysis
The molecular structure of “N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine” consists of a benzene ring with two amine groups (NH2), one of which is substituted with a benzyl group (C6H5CH2-) and the other with a methyl group (CH3-). Additionally, one of the hydrogen atoms on the benzene ring is substituted with a chlorine atom .Physical And Chemical Properties Analysis
The compound is stored sealed in dry conditions at 2-8°C . The boiling point and other physical and chemical properties were not specified in the search results.Scientific Research Applications
Pharmaceutical Intermediate
N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine: serves as an intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure allows for further modifications and derivatizations, leading to the creation of new medicinal molecules with potential therapeutic benefits .
Dye Manufacturing
This compound is utilized in the production of dyes, where it acts as a precursor for the synthesis of complex dye molecules. Its benzene ring structure is particularly useful in creating stable and vibrant colors for industrial applications .
Anti-inflammatory Agents
Research has indicated that derivatives of N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine exhibit significant anti-inflammatory properties. These derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are crucial in the body’s inflammatory response .
Antimicrobial Activity
Some derivatives have shown promising results as antimicrobial agents. They have been tested against pathogenic bacteria and fungi, displaying inhibitory activity that could lead to the development of new antibiotics and antifungal medications .
properties
IUPAC Name |
2-N-benzyl-3-chloro-2-N-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-17(10-11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-9H,10,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIPCKWHQGAVKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid](/img/structure/B1320778.png)









![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)


